molecular formula C12H11ClN2O2 B1422670 methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 192702-05-9

methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1422670
M. Wt: 250.68 g/mol
InChI Key: AWYAGOWXRPDDJE-UHFFFAOYSA-N
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Description

The compound is a derivative of phenol, specifically 4-chloro-3-methylphenol . Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .


Molecular Structure Analysis

The molecular structure of 4-chloro-3-methylphenol, a related compound, is available in the NIST Chemistry WebBook . It has a molecular weight of 142.583 and its IUPAC Standard InChI is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

4-chloro-3-methylphenol, a related compound, is a white solid with a phenolic odor. It has a density of 1.37 g/cm^3 at 20 °C, a melting point of 55.55 °C, and a boiling point of 235 °C. It is soluble in water at a concentration of 3.8 g/L at 20 °C .

Scientific Research Applications

Synthesis and Derivatives

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of thieno[2,3-c]pyrazoles, where the compound undergoes transformations to produce novel derivatives like methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate through reactions with methyl thioglycolate and subsequent steps leading to pyrrolyl esters and carbohydrazide derivatives. These steps are integral in the synthesis of substituted heterocycles, showcasing the compound's versatility in organic synthesis (Haider et al., 2005).

Structural and Spectral Analysis

Another aspect of its application involves detailed structural and spectral analysis. For instance, the structural and spectroscopic study of pyrazole derivatives highlights the compound's role in the characterization of biologically important derivatives. Such studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, to elucidate the structural features of these compounds. This kind of research contributes significantly to the understanding of the molecular structure and reactivity of pyrazole derivatives (Viveka et al., 2016).

Crystal Structure Elucidation

The crystal structure elucidation of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate derivatives is a crucial application in understanding the molecular geometry and packing in the solid state. This is exemplified by the work on Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which was prepared through a one-pot synthesis and characterized by single-crystal X-ray diffraction. Such studies provide insight into the molecular conformation and intermolecular interactions within the crystal lattice, informing the design and synthesis of new materials and pharmaceuticals (Saeed et al., 2012).

Corrosion Inhibition

Interestingly, derivatives of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate have been explored as corrosion inhibitors for metals. Studies have shown that these compounds exhibit significant inhibition efficiency, protecting metals like mild steel in corrosive environments. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective layer that minimizes corrosion. This application demonstrates the compound's potential in industrial applications, particularly in extending the lifespan of metal structures and components (Yadav et al., 2015).

Safety And Hazards

The safety data sheet for 4-chloro-3-methylphenol, a related compound, indicates that it is highly flammable and harmful if swallowed or in contact with skin. It may cause an allergic skin reaction, serious eye damage, and respiratory irritation. It is very toxic to aquatic life .

properties

IUPAC Name

methyl 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAGOWXRPDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183486
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

CAS RN

192702-05-9
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192702-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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